Product packaging for 5-Methyl-1-phenylpyrrolidin-2-one(Cat. No.:CAS No. 6724-71-6)

5-Methyl-1-phenylpyrrolidin-2-one

Cat. No.: B11767177
CAS No.: 6724-71-6
M. Wt: 175.23 g/mol
InChI Key: VKSABXHARNALNR-UHFFFAOYSA-N
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Description

5-Methyl-1-phenylpyrrolidin-2-one (CAS 6724-71-6) is a phenylpyrrolidine-based compound recognized in scientific research as a commercially available structural mimic of the antifibrotic drug Pirfenidone . It retains key physicochemical properties of Pirfenidone but is identified as a critical pharmacological tool because it lacks antifibrotic activity, even when applied at millimolar concentrations . This makes it an essential negative control for researchers delineating the specific molecular mechanism of action of Pirfenidone, which was recently approved for treating Idiopathic Pulmonary Fibrosis (IPF) but whose precise target remains undefined . The compound is a solid with a melting point of 47-49 °C . Beyond its role in fibrosis research, this compound is also a target molecule in sustainable chemistry, as it can be synthesized from biomass-derived levulinic acid via reductive amination, presenting a greener alternative to traditional solvent synthesis . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO B11767177 5-Methyl-1-phenylpyrrolidin-2-one CAS No. 6724-71-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6724-71-6

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

5-methyl-1-phenylpyrrolidin-2-one

InChI

InChI=1S/C11H13NO/c1-9-7-8-11(13)12(9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3

InChI Key

VKSABXHARNALNR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)N1C2=CC=CC=C2

Origin of Product

United States

Reaction Mechanisms and Catalytic Studies

Mechanistic Investigations of Pyrrolidinone Formation

The conversion of levulinic acid and an amine to an N-substituted-5-methyl-2-pyrrolidone is a multi-step process. d-nb.info The reaction pathway generally involves the initial formation of an imine, which then undergoes hydrogenation and subsequent intramolecular cyclization to yield the final pyrrolidinone product. d-nb.inforesearchgate.net

The formation of an imine is a critical initial step in the reductive amination of levulinic acid. d-nb.inforesearchgate.net This occurs through the acid-catalyzed amination of the carbonyl group of levulinic acid with a primary amine, such as aniline (B41778). d-nb.info The resulting imine intermediate is then subsequently reduced. d-nb.info The process can be described as a sequence of protonation, addition, deprotonation, protonation, elimination, and deprotonation (PADPED). masterorganicchemistry.com While simple aldimines can be unstable and prone to hydrolysis or oligomerization, their formation is a key prerequisite for the subsequent cyclization and formation of the pyrrolidinone ring. nih.gov Mechanistic studies suggest that under mildly acidic conditions (pH 4-5), the formation of the imine is favorable. masterorganicchemistry.comyoutube.com The iminium salt, the conjugate acid of the imine, is more reactive towards nucleophiles than the initial aldehyde or ketone. masterorganicchemistry.com

Following the formation of the reduced amine intermediate, an intramolecular cyclization, also known as lactamization, occurs to form the five-membered pyrrolidinone ring. d-nb.inforesearchgate.net This step involves the nucleophilic attack of the amine group onto the carboxylic acid functionality, leading to the formation of an amide bond and the elimination of a water molecule. d-nb.inforesearchgate.net The cyclization is often thermally induced or can be catalyzed by acids. researchgate.net The stability of the resulting γ-lactam ring is a driving force for this intramolecular reaction.

A plausible mechanism involves the condensation of levulinic acid and an amine to form an imine, which then cyclizes to a 3-pyrrolidin-2-one intermediate. This is followed by reduction to the final pyrrolidone product. acs.org

The formation of the C-N bond in the pyrrolidinone ring is a key step involving nucleophilic attack. In the context of lactamization, the nitrogen of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. researchgate.net In alternative synthetic routes starting from donor-acceptor cyclopropanes, the reaction is initiated by the nucleophilic ring-opening of the cyclopropane (B1198618) by an amine. mdpi.com This is then followed by cyclization and other transformations to yield the desired 1,5-substituted pyrrolidin-2-one. mdpi.comnih.gov The stereochemical outcome of these reactions can be influenced by the nature of the catalyst and reactants, with some methods proceeding with a full inversion of the absolute configuration at the chiral center. mdpi.com

Catalysis in Pyrrolidinone Synthesis

The synthesis of 5-Methyl-1-phenylpyrrolidin-2-one and related compounds is often facilitated by catalysts to improve reaction rates and selectivity. Both homogeneous and heterogeneous catalytic systems have been employed.

Homogeneous catalysts, which are soluble in the reaction medium, have been utilized for the reductive amination of levulinic acid. For instance, a nickel/triphos-based catalyst has been shown to be efficient, particularly when using 3,3,3-trifluoroethanol (TFE) as the solvent. researchgate.net Another example is the use of commercially available Co2(CO)8 for the chemodivergent synthesis of pyrrolidones from levulinic acid and aromatic amines. acs.org Ruthenium-based catalysts, such as [RuCl(p-cymene)(BINAP)]Cl, have also demonstrated high enantioselectivity in the asymmetric reductive amination of levulinic acid. researchgate.net By switching the catalyst from AlCl3 to RuCl3, the reaction can be selectively directed towards the formation of either pyrrolidones or pyrrolidines. rsc.orgresearchgate.net

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of separation and reusability. researchgate.net Supported metal catalysts are commonly employed for the reductive amination of levulinic acid. For example, platinum supported on titania (Pt/TiO2) has been shown to be an effective catalyst. researchgate.netresearchgate.net The activity of these catalysts can be influenced by the support material and the presence of co-loaded metal oxides. researchgate.net For instance, a Pt-MoOx/TiO2 catalyst has demonstrated high activity and reusability under mild, solvent-free conditions. researchgate.net

Other heterogeneous systems include palladium supported on various materials like highly mesoporous silica (B1680970) (HMS) or titania-doped HMS. d-nb.infocnr.it These catalysts have shown good to excellent yields in the microwave-assisted reductive amination of levulinic acid. d-nb.info Nickel phosphide (B1233454) catalysts supported on silica (Ni2P/SiO2) have also been studied for the synthesis of N-alkyl-5-methyl-2-pyrrolidones in a flow reactor. researchgate.net Additionally, Cu- and Ni-modified ZSM-5 has been reported as an efficient catalyst for the one-pot synthesis of N-methylpyrrolidine from 1,4-butanediol (B3395766) and methylamine, showcasing the versatility of heterogeneous catalysts in the synthesis of related cyclic amines. rsc.orgresearchgate.net

Heterogeneous Catalysis Systems

Influence of Catalyst Supports on Activity and Selectivity

The support material for a heterogeneous catalyst can significantly impact its activity and selectivity. In the synthesis of pyrrolidinones from levulinic acid, various supports have been investigated.

For platinum-catalyzed reductive amination, supports such as TiO₂, Al₂O₃, ZrO₂, and SiO₂ have been evaluated. The combination of Pt with a MoOx promoter on a TiO₂ support showed superior performance, which was attributed to the acid-base interaction between the catalyst's acid sites and the carboxylic group of the levulinic acid. acs.org

In the case of ruthenium-catalyzed hydrogenation of levulinic acid, different supports also led to varied outcomes. A comparison of Ru/C, Ru/SiO₂, and Ru/Al₂O₃ showed that Ru/C had the highest catalytic activity for producing γ-valerolactone (GVL), a common intermediate in pyrrolidinone synthesis. frontiersin.org The choice of solvent also plays a crucial role, with polar solvents like water showing a strong effect on the reaction. frontiersin.org A patent for the synthesis of 5-methyl-2-pyrrolidone describes a supported bimetallic catalyst where activated carbon is the carrier. google.com The preparation of this support involves calcination at high temperatures. google.com

Nickel catalysts supported on triazine-based covalent organic frameworks (COFs) have been studied for ethylene (B1197577) oligomerization, and it was found that the catalyst with a larger specific surface area exhibited higher catalytic activity. mdpi.com While this is a different reaction, it underscores the importance of the physical properties of the support material.

Interactive Data Table: Effect of Catalyst Support on Levulinic Acid Hydrogenation

CatalystSupportProductKey Finding
PlatinumTiO₂, Al₂O₃, ZrO₂, SiO₂N-alkyl-5-methyl-pyrrolidonesTiO₂ with MoOx promoter showed the highest activity due to favorable acid-base interactions. acs.org
RutheniumC, SiO₂, Al₂O₃γ-Valerolactone (GVL)Carbon support (Ru/C) resulted in the highest catalytic activity compared to silica and alumina (B75360). frontiersin.org
NickelActivated Carbon5-Methyl-2-pyrrolidoneActivated carbon is an effective carrier for bimetallic nickel catalysts in this synthesis. google.com
Nickel(II)Triazine COFsEthylene OligomersHigher specific surface area of the support led to increased catalytic performance. mdpi.com

Bifunctional Catalytic Systems

Bifunctional catalysts, which possess two distinct types of active sites, can facilitate multiple reaction steps in a single pot, enhancing efficiency. In the context of pyrrolidinone synthesis, bifunctional systems often combine acidic and metallic sites.

The highly effective Pt-MoOx/TiO₂ catalyst for reductive amination of levulinic acid can be considered a bifunctional system. acs.org The acidic sites on the support interact with the carboxylic acid group of the substrate, while the platinum sites catalyze the hydrogenation steps. acs.org Similarly, a platinum/triflic acid binary system used for synthesizing pyrrolidine (B122466) derivatives acts bifunctionally, with platinum catalyzing cycloisomerization and triflic acid promoting subsequent nucleophilic addition. nih.gov

Enzymes are nature's quintessential bifunctional catalysts. For example, ketol-acid reductoisomerase catalyzes both an isomerization and an NADPH-dependent reduction at a single active site during the biosynthesis of branched-chain amino acids. nih.gov In synthetic organic chemistry, bifunctional organocatalysts, such as those based on a nucleoside and proline, have been developed for enantioselective aldol (B89426) reactions, demonstrating the principle of combining different catalytic functionalities in one molecule. mdpi.com

Achieving stereochemical control is a critical aspect of synthesizing chiral molecules like this compound. Chiral catalysts are instrumental in directing the formation of a specific stereoisomer.

In a cobalt-catalyzed asymmetric reductive coupling of isocyanates with racemic tertiary alkyl halides to form chiral amides, a tridentate bisoxazolinephosphine (NPN) ligand was found to significantly improve both yield and enantioselectivity. acs.org This enantioconvergent method provides access to α-quaternary lactams with high enantiomeric excess. acs.org

Gold-catalyzed reactions have also been shown to provide excellent stereochemical control. The synthesis of enantioenriched pyrrolidines from chiral homopropargyl sulfonamides proceeds with excellent enantioselectivity. acs.org Chiral gold(I) catalysts have been designed to create a specific chiral binding pocket that directs the enantioselective folding of substrates through non-covalent interactions. nih.gov

The synthesis of chiral β-substituted γ-lactams has been achieved through the asymmetric hydrogenation of α,β-unsaturated γ-lactams using a Rhodium catalytic system. mdpi.com Another approach involves the asymmetric reductive amination of ketoacids followed by cyclization, catalyzed by Ruthenium, which yields enantioenriched γ-lactams with up to 97% enantiomeric excess. mdpi.com

Advanced Spectroscopic and Analytical Characterization in Research

Structural Elucidaion Techniques

The precise three-dimensional arrangement of atoms within a molecule is determined through a combination of powerful spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons. In the case of a related compound, 1-(4-methylphenyl)-5-methylpyrrolidin-2-one, the ¹H NMR spectrum, recorded in deuterochloroform (CDCl₃) on a 500 MHz spectrometer, showed distinct signals corresponding to the different protons in the molecule. rsc.org The aromatic protons typically appear as a multiplet in the range of δ 7.12-7.18 ppm. The protons of the pyrrolidinone ring and the methyl group exhibit characteristic shifts and coupling patterns that allow for their unambiguous assignment. rsc.org

Table 1: Representative NMR Data for a Related Compound, 1-(4-methylphenyl)-5-methylpyrrolidin-2-one rsc.org

Nucleus Chemical Shift (δ, ppm) Description
¹H 7.18 – 7.12 (m, 6H) Aromatic protons
¹H 6.63 (t, J = 7.2 Hz, 1H) Aromatic proton
¹H 6.49 (d, J = 8.1 Hz, 2H) Aromatic protons
¹H 4.70 (dd, J = 8.1, 1.0 Hz, 1H) Methine proton on the pyrrolidinone ring
¹H 3.73 – 3.66 (m, 1H) Methylene proton on the pyrrolidinone ring
¹H 3.39 (q, J = 9.0 Hz, 1H) Methylene proton on the pyrrolidinone ring
¹H 2.42 – 2.34 (m, 1H) Methylene proton on the pyrrolidinone ring
¹H 2.32 (s, 3H) Methyl protons on the phenyl group
¹H 2.11 – 1.83 (m, 3H) Methylene and methyl protons on the pyrrolidinone ring
¹³C 147.3, 141.7, 136.2, 129.3, 129.1, 126.0, 115.8, 112.4 Aromatic carbons
¹³C 62.8 Methine carbon on the pyrrolidinone ring
¹³C 49.2 Methylene carbon on the pyrrolidinone ring
¹³C 36.3 Methylene carbon on the pyrrolidinone ring
¹³C 23.2 Methylene carbon on the pyrrolidinone ring
¹³C 21.2 Methyl carbon on the phenyl group

Mass Spectrometry (GC-MS, HRMS ESI-TOF)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds like 5-Methyl-1-phenylpyrrolidin-2-one. The gas chromatogram provides the retention time of the compound, which is a characteristic property, while the mass spectrometer provides its mass spectrum, confirming its identity. In the analysis of related pyrrolidone derivatives, GC-MS has been effectively used to determine their presence in various matrices. researchgate.net

High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization Time-of-Flight (ESI-TOF) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For a related compound, 1-(p-tolyl)-5-methylpyrrolidin-2-one, HRMS (ESI-TOF) analysis calculated the exact mass for the protonated molecule ([M+H]⁺) as 238.1590, with the found value being 238.1588, which is in close agreement. rsc.org This high level of accuracy is crucial for confirming the molecular formula of a newly synthesized compound. rsc.org

Table 2: HRMS Data for a Related Compound, 1-(p-tolyl)-5-methylpyrrolidin-2-one rsc.org

Ion Calculated m/z Found m/z
[C₁₇H₂₀N + H]⁺ 238.1590 238.1588

X-ray Crystallography for Molecular Geometry and Configuration

Chromatographic Methods for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the separation, purification, and assessment of the purity of chemical compounds.

Column Chromatography

Column chromatography is a widely used preparative technique for purifying compounds from reaction mixtures. The crude product is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. Separation is achieved based on the differential adsorption of the components of the mixture to the stationary phase. In the synthesis of related pyrrolidone derivatives, automated column chromatography using pre-packed silica gel cartridges is a common method for purification. rsc.org The choice of solvent system is critical for achieving good separation. For similar compounds, mixtures of hexanes and dichloromethane (B109758) have been used as the eluent. rsc.org

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile analytical technique used to monitor the progress of a chemical reaction. A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, and the plate is developed in a suitable solvent system. By comparing the TLC profile of the reaction mixture over time with that of the starting materials and the expected product, the progress of the reaction can be effectively monitored. youtube.com The disappearance of the starting material spot and the appearance of the product spot indicate the conversion. Visualization of the spots is often achieved using UV light. rsc.org In the synthesis of related compounds, TLC on silica gel plates is routinely used to track the reaction's progress. rsc.org

Gas Chromatography (GC) for Yield and Conversion Determination

Gas Chromatography (GC) stands as a pivotal analytical technique in the research and development of synthetic routes to this compound. Its application is crucial for the real-time monitoring of reaction progress, the determination of reactant conversion, and the quantification of product yield. This is particularly evident in the catalytic reductive amination of levulinic acid with aniline (B41778), a primary pathway for the synthesis of this pyrrolidone derivative.

In a typical research setting, the reaction mixture, containing the reactants, catalyst, and solvent, is sampled at various time points. These samples are then prepared for GC analysis, which often involves filtration to remove the heterogeneous catalyst and dilution with a suitable solvent. An internal standard, a compound not present in the reaction mixture, is frequently added to improve the accuracy and reproducibility of the quantitative analysis. The choice of the internal standard is critical and is selected based on its chemical inertness under the reaction conditions and its resolution from other components in the chromatogram.

The prepared sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation of the components is achieved based on their differential partitioning between the stationary phase coated on the column walls and the mobile gas phase. A Flame Ionization Detector (FID) is commonly employed for the detection of the eluted components, as it provides high sensitivity for organic compounds.

The data obtained from the GC analysis, in the form of a chromatogram, displays peaks corresponding to each component in the mixture. The retention time of each peak is used for qualitative identification, while the peak area is proportional to the concentration of the respective compound. By comparing the peak area of the product, this compound, to that of the initial reactant and the internal standard, researchers can accurately calculate the conversion of the starting materials and the yield of the desired product.

Detailed Research Findings

Recent studies have effectively utilized GC to optimize the synthesis of this compound. For instance, in the investigation of one-pot reductive amination of levulinic acid with various amines, the yield of the resulting pyrrolidones was determined by gas chromatography using an internal standard. rsc.org In these studies, the reaction progress was monitored by taking aliquots from the reaction mixture, which were then analyzed by a gas chromatograph equipped with a capillary column and a flame ionization detector.

One study on the reductive amination of levulinic acid with aniline specifically details the use of GC for yield determination. rsc.org The yield of this compound was quantified by GC analysis using dodecane (B42187) as an internal standard. rsc.org This highlights the practical application of GC in obtaining precise and reliable data for reaction optimization.

Furthermore, a patented process for the production of 5-Methyl-N-aryl-2-pyrrolidones from levulinic acid and nitro compounds also relies on GC-MS analysis for product quantification. google.com In this process, after the reaction, an internal GC standard such as methoxyethylether is added to the reaction mixture, which is then analyzed to determine the conversion and selectivity of the reaction. google.com The results, often presented as area percentages, are crucial for evaluating the efficacy of different catalysts and reaction conditions. google.com

The following interactive data tables showcase typical results obtained from GC analysis in the synthesis of this compound, illustrating the impact of different catalysts on reaction outcomes.

Table 1: Catalyst Screening for the Reductive Amination of Levulinic Acid with Aniline rsc.org

CatalystConversion (%)Yield of this compound (%)
Ir-PVP9995
Pt-PVP9960
Ru-PVP9955
Pd-PVP9940
Rh-PVP8030

Reaction conditions: Aniline (1 mmol), Levulinic Acid (2 mmol), Catalyst (0.05 mol%), 5 bar H₂, 30 °C, 24 h. Yields determined by GC. rsc.org

Table 2: Influence of Hydrosilanes on the Ru-Catalyzed Reductive Amination of Levulinic Acid and Aniline rsc.org

ReductantYield of this compound (%)
EtSiH₂28
PhSiH₂0
(EtO)₃SiH50
Ph₃SiH0
(CH₃O)₂CH₃SiH78
(CH₃)₂PhSiH96

Reaction conditions: Aniline (1 mmol), Levulinic Acid (1 mmol), RuCl₃·3H₂O (1 mol%), Reductant, 45 °C, 24 h. Yields determined by GC analysis using dodecane as an internal standard. rsc.org

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 5-Methyl-1-phenylpyrrolidin-2-one from first principles. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energetics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in mapping reaction pathways and determining the energetics of chemical transformations.

While specific DFT studies detailing the reaction pathways and energetics exclusively for this compound are not extensively documented in the searched literature, research on related compounds provides a framework for understanding its reactivity. For instance, studies on the cobalt-catalyzed reductive coupling of racemic tertiary 3-chloro-3-methyl-1-phenylpyrrolidin-2-one with isocyanates highlight the synthesis of complex amides. acs.org Such investigations typically employ DFT to elucidate the mechanism, transition states, and energy barriers of the catalytic cycle, offering insights into how the pyrrolidinone scaffold participates in and influences the reaction. acs.org A general DFT analysis for a reaction involving a similar pyrrolidinone derivative would involve the steps outlined in the table below.

Table 1: Illustrative Steps in DFT Analysis of a Reaction Pathway

StepDescriptionComputational Output
1. Geometry Optimization The structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.Optimized 3D coordinates, bond lengths, and angles.
2. Frequency Calculation Vibrational frequencies are calculated to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).Vibrational spectra, zero-point vibrational energy (ZPVE).
3. Energy Calculation Single-point energy calculations are performed at a high level of theory to obtain accurate electronic energies for all species.Electronic energies, Gibbs free energies, and enthalpies.
4. Pathway Mapping The connections between reactants, transition states, and products are confirmed, often using Intrinsic Reaction Coordinate (IRC) calculations.Reaction coordinate diagrams and energy profiles.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map visualizes the electrostatic potential on the electron density surface of a molecule. nih.gov

In an MEP map, different colors represent different values of the electrostatic potential. Regions of negative potential, typically colored in shades of red, are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-poor and are susceptible to nucleophilic attack. nih.govresearchgate.net Green and yellow areas indicate regions of neutral or near-zero potential. nih.govresearchgate.net

For this compound, the most significant feature in its MEP would be the carbonyl group (C=O). The highly electronegative oxygen atom creates a region of strong negative electrostatic potential, making it the primary site for electrophilic attack. The phenyl ring and the alkyl portions of the molecule would exhibit different potential characteristics, influencing their interaction with other species.

Table 2: Interpreting Molecular Electrostatic Potential (MEP) Maps

Color RegionPotentialElectron DensityPredicted Reactivity
Red NegativeHighSite for electrophilic attack
Blue PositiveLowSite for nucleophilic attack
Green NeutralIntermediateLow reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized. The energies of the HOMO and LUMO themselves are also important; a high-energy HOMO indicates a better electron donor, while a low-energy LUMO suggests a better electron acceptor.

Table 3: Significance of Frontier Molecular Orbitals

OrbitalDescriptionImplication for Reactivity
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron. Higher energy indicates a stronger nucleophile.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron. Lower energy indicates a stronger electrophile.
HOMO-LUMO Gap Energy difference between HOMO and LUMOA smaller gap indicates higher reactivity and lower kinetic stability.

The study of protonation involves determining the most likely sites where a proton (H+) will attach to a molecule and the energy released or absorbed in this process (proton affinity). Computational methods like DFT can accurately predict protonation energies, helping to understand a molecule's basicity and its behavior in acidic environments.

For this compound, the most probable site for protonation is the carbonyl oxygen atom, due to its high electron density and negative electrostatic potential. DFT calculations would involve modeling the protonated form of the molecule and comparing its energy to that of the neutral molecule and a free proton to determine the proton affinity. No specific studies on the protonation energies of this compound were found in the provided search results.

Molecular Simulation Techniques

Molecular simulation techniques are used to study the motion and interactions of atoms and molecules over time, providing a dynamic picture of chemical systems.

Molecular Dynamics (MD) is a powerful simulation method used to understand the physical basis of the structure and function of biomolecules. mdpi.com While no MD simulation studies focusing specifically on this compound were identified in the search, research on other pyrrolidin-2-one derivatives demonstrates the utility of this technique. researchgate.netnih.gov

For example, MD simulations have been employed to study pyrrolidin-2-one derivatives as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. researchgate.netnih.gov In these studies, researchers perform simulations of the ligand (the pyrrolidinone derivative) bound to the receptor (AChE) to assess the stability of the complex. Key parameters, such as the root-mean-square deviation (RMSD) of the protein and ligand, are monitored over the simulation time (e.g., 100 nanoseconds) to see if the ligand remains stably in the binding pocket. researchgate.netnih.gov These simulations can reveal crucial information about the binding mode and the specific interactions (like hydrogen bonds) that stabilize the ligand-receptor complex. semanticscholar.org

Table 4: Application of MD Simulations in Drug Discovery for Related Pyrrolidinones

Study FocusTechniqueKey FindingsReference
Pyrrolidin-2-one derivatives as AChE inhibitorsExtra-precision docking and MD simulations (100 ns)Synthesized compounds showed good binding affinity with AChE and formed stable complexes. researchgate.netnih.gov
Identification of natural compound inhibitorsIn silico screening and MD simulations (100 ns)Docked complexes showed good stability, indicating potential as inhibitors. semanticscholar.org

These studies on related molecules underscore how MD simulations could be applied to this compound to explore its potential interactions with biological targets. researchgate.netnih.gov

Molecular Docking for Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This technique is widely used to forecast the binding mode of a small molecule ligand, such as this compound, within the active site of a target protein. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on their energetic favorability.

The results of molecular docking can provide valuable information about the binding affinity, the key amino acid residues involved in the interaction, and the types of intermolecular forces at play, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, in a study of novel 2-pyrrolidinone (B116388) derivatives as potential anti-inflammatory agents, molecular docking was employed to understand their interaction with the lipoxygenase (LOX) enzyme. nih.gov The study revealed that the placement of acidic moieties in a specific orientation within the active site was crucial for inhibitory activity, and the 2-pyrrolidinone scaffold itself played a significant role in the binding. nih.gov

Table 1: Example of Molecular Docking Results for a Pyrrolidinone Derivative

ParameterValue
Target ProteinLipoxygenase (LOX)
Ligand1-((2S)-1-(4-(methoxycarbonyl)benzyl)-5-oxotetrahydro-1H-pyrrol-2-ylmethyl)-1H-imidazole-5-carboxylic acid
Docking Score (Binding Energy)-8.5 kcal/mol
Key Interacting ResiduesHis367, His372, His551, Ile857
Types of InteractionsHydrogen bonds, π-π stacking

This table is illustrative and based on typical data from molecular docking studies of pyrrolidinone derivatives against protein targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are built by correlating variations in the physicochemical properties of the molecules, known as molecular descriptors, with their observed biological responses.

QSAR methodologies can be broadly categorized into two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches.

2D-QSAR studies utilize molecular descriptors that are derived from the 2D representation of the molecule. researchgate.net These descriptors can include constitutional parameters (e.g., molecular weight, number of atoms), topological indices (e.g., Wiener index, Balaban index), and physicochemical properties (e.g., logP, molar refractivity). A statistical method, such as multiple linear regression (MLR), is then used to generate an equation that describes the relationship between these descriptors and the biological activity. researchgate.net For example, a 2D-QSAR study on a series of N-phenylpyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones as inhibitors of protoporphyrinogen (B1215707) oxidase (PPO) found a strong correlation between the inhibitory activity and descriptors such as molar refractivity and hydrogen bond acceptors. researchgate.net

3D-QSAR methods, on the other hand, consider the three-dimensional properties of the molecules. These approaches require the alignment of the molecular structures in 3D space and calculate interaction fields around them. The resulting data is then analyzed using statistical techniques like Partial Least Squares (PLS) to build a predictive model.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Pyrrolidinone Derivatives

Descriptor TypeDescriptor NameDescription
ConstitutionalMolecular Weight (MW)The sum of the atomic weights of all atoms in a molecule.
TopologicalWiener Index (W)A distance-based topological index of a molecule.
PhysicochemicalPartition Coefficient (logP)A measure of the lipophilicity of a compound.
PhysicochemicalMolar Refractivity (MR)A measure of the total polarizability of a mole of a substance.
Quantum ChemicalDipole Moment (µ)A measure of the polarity of a molecule.

This table provides examples of descriptors commonly used in QSAR studies.

A key application of QSAR modeling is the prediction of the biological activity of novel compounds that have not yet been synthesized or tested. nih.gov Once a statistically robust and validated QSAR model is developed, it can be used as a virtual screening tool to prioritize the synthesis of new derivatives with potentially enhanced activity. nih.gov

The predictive power of a QSAR model is assessed through various validation techniques. Internal validation methods, such as leave-one-out (LOO) cross-validation, and external validation using a separate test set of compounds are crucial to ensure the model's reliability and generalizability. nih.gov For instance, a QSAR study on pyrrolidin-2-one antiarrhythmic agents developed a model that explained up to 91% of the variance in activity and was successfully validated by multiple tests. nih.gov

A QSAR model for a series of compounds including this compound could be developed to predict a specific biological activity, such as anticonvulsant or anti-inflammatory effects. The resulting equation would allow researchers to computationally estimate the activity of other, similar compounds by simply calculating their molecular descriptors and inputting them into the model.

Table 3: Example of a 2D-QSAR Model Equation

Biological ActivityQSAR EquationStatistical Parameters
PPO Inhibition (pKi)pKi = -9.69 + 0.22C - 1.09HA + 0.0934*γR² = 0.89, Q² = 0.76

This table presents a representative QSAR equation from a study on N-phenylpyrrolidin-2-one derivatives, where C represents a constitutional descriptor, HA a hydrogen bond acceptor count, and γ the surface tension. R² is the coefficient of determination and Q² is the cross-validated R².

Structure Activity Relationship Sar Studies

Impact of Stereochemistry on Biological Efficacy

The presence of a chiral center at the C5 position of 5-Methyl-1-phenylpyrrolidin-2-one introduces the possibility of enantiomers, which can exhibit distinct pharmacological properties. The spatial arrangement of the methyl group is a critical determinant of how the molecule interacts with its biological targets.

Enantiomeric and Diastereomeric Contributions to Pharmacological Activity

The differential effects of stereoisomers are a cornerstone of pharmacology. For pyrrolidinone derivatives, the orientation of substituents can dictate the binding affinity and efficacy at various receptors and enzymes. While specific studies on the separated enantiomers of this compound are not extensively documented in publicly available research, the principles of stereoselectivity are well-established for related compounds. The synthesis of new chiral pyrrolidinones, with a focus on retaining specific configurations at stereo-centers, underscores the recognized importance of stereochemistry for biological activity. acadpubl.eumalayajournal.orgresearchgate.net For instance, in other chiral compounds, one enantiomer often displays significantly higher potency or a different pharmacological profile compared to its mirror image. This highlights the necessity of evaluating the enantiomers of this compound individually to fully characterize their therapeutic potential.

Configurational Requirements for Specific Receptor Modulation (e.g., Sigma-1 Receptor)

The sigma-1 receptor, a unique intracellular chaperone protein, is a target for various neurologically active compounds. nih.govnih.gov While direct evidence for this compound binding to the sigma-1 receptor is limited, the study of related N-phenylpyrrolidinone derivatives offers valuable insights. The modulation of the sigma-1 receptor is often highly dependent on the stereochemistry of the ligand. For a molecule to effectively interact with the binding pocket of the sigma-1 receptor, a precise three-dimensional arrangement of its functional groups is necessary. This includes the spatial orientation of the phenyl ring and the methyl group relative to the pyrrolidinone core. The lack of specific data for this compound at the sigma-1 receptor emphasizes a gap in the current understanding of its pharmacology and an area ripe for future investigation.

Substituent Effects on Pyrrolidinone Core Activity

Modifications to the pyrrolidinone core, both at the nitrogen (N1) and carbon (C5) positions, as well as the addition of other chemical groups, can dramatically alter the biological activity of the resulting compounds.

Modifications at the N1 Position

The N-phenyl group of this compound is a key feature that significantly influences its properties. Studies on a series of N-phenylpyrrolidin-2-ones have shown that the nature and position of substituents on the phenyl ring can have a profound impact on their biological activity. nih.gov For instance, in the context of protoporphyrinogen (B1215707) oxidase (PPO) inhibition, a quantitative structure-activity relationship (3D-QSAR) study revealed that the electronic and steric properties of the substituents on the N-phenyl ring are critical for inhibitory potency. nih.gov This suggests that modifications to the phenyl ring of this compound, such as the introduction of electron-withdrawing or electron-donating groups, or altering their position (ortho, meta, or para), could be a viable strategy to modulate its biological activity. A recent study on the cobalt-catalyzed asymmetric reductive coupling of isocyanates with tertiary alkyl halides, which included N-phenylpyrrolidinone derivatives, demonstrated that various aromatic substituents on the lactam nitrogen, such as meta-chlorophenyl, para-methoxyphenyl, and para-trifluorophenyl, were well-tolerated, leading to the formation of the desired products with good yields and enantioselectivity. acs.org

Table 1: Examples of N1-Substituted Pyrrolidin-2-one Derivatives and their Reported Activities

CompoundN1-SubstituentReported Biological ContextReference
N-phenylpyrrolidin-2-onePhenylProtoporphyrinogen Oxidase Inhibition nih.gov
1-(meta-chlorophenyl)pyrrolidin-2-onemeta-chlorophenylChemical Synthesis acs.org
1-(para-methoxyphenyl)pyrrolidin-2-onepara-methoxyphenylChemical Synthesis acs.org
1-(para-trifluorophenyl)pyrrolidin-2-onepara-trifluorophenylChemical Synthesis acs.org
1-(2-naphthyl)pyrrolidin-2-one2-naphthylChemical Synthesis acs.org
N-benzylpyrrolidin-2-oneBenzylChemical Synthesis (lower stereoselectivity) acs.org

This table is for illustrative purposes and highlights the types of modifications made at the N1 position in related studies.

Substitutions at the C5 Position

The methyl group at the C5 position of this compound also plays a crucial role in defining its interaction with biological targets. The size, stereochemistry, and nature of the substituent at this position can influence binding affinity and selectivity. While comprehensive SAR studies focusing on varying the C5-substituent of 1-phenylpyrrolidin-2-one are not abundant, research on related pyrrolidinone scaffolds provides valuable clues. For example, the synthesis of chiral pyrrolidinones often starts from precursors like (5S)-5-[(trityloxy)methyl]pyrrolidin-2-one, allowing for the introduction of various substituents at the C5 position. acadpubl.eumalayajournal.orgresearchgate.net This highlights the synthetic accessibility for creating a library of C5-modified analogs of this compound to explore the SAR at this position. The replacement of the methyl group with other alkyl groups, functionalized side chains, or aromatic moieties could lead to compounds with altered potency, selectivity, or entirely new pharmacological profiles.

Influence of Peripheral Groups and Heterocyclic Moieties

The attachment of additional chemical groups or heterocyclic rings to the this compound scaffold can significantly expand its chemical space and potential for biological interactions. For instance, the introduction of heterocyclic moieties is a common strategy in drug discovery to enhance binding to target proteins, improve pharmacokinetic properties, or introduce new pharmacological activities. While specific examples of such modifications on this compound are not readily found in the literature, studies on other pyrrolidinone derivatives have shown the utility of this approach. The incorporation of groups like piperidine (B6355638) has been explored in the synthesis of various biologically active compounds. acs.org The strategic addition of such groups to the N-phenyl ring or as part of a more complex substituent at the C5 position of this compound could lead to novel compounds with enhanced or altered biological activities.

Pharmacophore Development and Optimization Strategies

The development of pharmacophore models and subsequent optimization strategies for compounds centered around the this compound scaffold are crucial for enhancing their therapeutic potential and understanding their interaction with biological targets. While specific and detailed pharmacophore models for this compound are not extensively documented in publicly available research, the principles of pharmacophore modeling and structure-activity relationship (SAR) studies on analogous pyrrolidinone derivatives provide a solid foundation for postulating key structural features and optimization pathways.

The pyrrolidine (B122466) ring, a five-membered nitrogen heterocycle, is a prevalent scaffold in medicinal chemistry. nih.gov Its significance stems from its ability to explore pharmacophore space efficiently due to its sp3-hybridized nature, its contribution to the molecule's stereochemistry, and its increased three-dimensional coverage arising from the non-planarity of the ring. nih.gov This inherent three-dimensionality is a key consideration in the design of novel drug candidates. nih.gov

Pharmacophore Hypothesis for Phenylpyrrolidin-2-one Analogs

Based on the analysis of various biologically active pyrrolidin-2-one derivatives, a general pharmacophore model can be hypothesized. This model typically includes:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the pyrrolidin-2-one ring is a prominent hydrogen bond acceptor, crucial for anchoring the ligand to the active site of a biological target.

A Hydrophobic/Aromatic Region: The phenyl group at the N1 position serves as a significant hydrophobic or aromatic interaction site. Modifications to this ring can influence potency and selectivity.

A Hydrophobic Pocket: The methyl group at the C5 position occupies a hydrophobic pocket. The size and nature of the substituent at this position can significantly impact biological activity.

Stereochemical Arrangement: The stereochemistry at the C5 position is a critical determinant of biological activity, influencing how the molecule fits into a chiral binding site.

Structure-Activity Relationship (SAR) Insights from Analogous Compounds

While direct SAR studies on this compound are limited, research on related 1,5-disubstituted pyrrolidin-2-ones and other pyrrolidinone derivatives offers valuable insights into optimization strategies.

Studies on pyrrolidine derivatives have shown that the stereochemistry and the nature of substituents on the pyrrolidine ring are critical for biological activity. nih.gov For instance, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position of the pyrrolidine ring led to better in vitro potency. nih.gov Furthermore, meta-substituted derivatives on an adjacent aromatic ring showed improved biological activity. nih.gov

In the context of anticonvulsant activity, SAR analysis of pyrrolidine-2,5-diones revealed that the substituent at the 3-position and the type of phenylpiperazine attached to an acetamide (B32628) fragment significantly influenced activity. nih.gov Specifically, a non-aromatic substituent like a sec-butyl group at the 3-position of the pyrrolidine-2,5-dione ring, combined with a 3-trifluoromethylphenylpiperazine fragment, was shown to positively affect anticonvulsant activity. nih.gov

Research on 1,5-disubstituted pyrazoles, which share some structural similarities in terms of disubstitution, indicated that compounds with neutral or electron-donating groups at the 4-position of the pyrazole (B372694) ring exhibited better in vitro activity compared to those with electron-withdrawing groups. acs.org This suggests that the electronic properties of substituents on aromatic rings attached to a core scaffold can modulate biological response.

A study on 5-oxopyrrolidine derivatives as potential anticancer and antimicrobial agents highlighted that modifications of an acetamide fragment to a free amino group, leading to a series of 4-substituted-1-(4-substituted phenyl)pyrrolidine-2-ones, resulted in compounds with potent anticancer activity. nih.gov Notably, derivatives bearing a 5-nitrothiophene substituent showed promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. nih.gov This underscores the significant impact of substituents on the phenyl ring in directing the biological activity profile.

The synthesis of various 1,5-disubstituted pyrrolidin-2-ones has been achieved, providing a platform for exploring diverse chemical space and developing SAR. nih.gov For example, the reaction of 5-(benzotriazol-1-yl)-1-substituted-pyrrolidin-2-ones with organozinc reagents and other nucleophiles allows for the introduction of a variety of substituents at the 5-position. nih.gov

Optimization Strategies

Based on the available data for analogous structures, the following optimization strategies can be proposed for the this compound scaffold:

Modification of the N-Phenyl Ring: Systematic substitution on the phenyl ring with electron-donating and electron-withdrawing groups at the ortho, meta, and para positions can be explored to probe the electronic and steric requirements of the target's binding pocket. This can enhance potency and selectivity.

Variation of the C5-Substituent: Replacing the methyl group with other alkyl, aryl, or functionalized groups can help to optimize hydrophobic interactions and explore additional binding interactions within the target protein.

Stereochemical Control: The synthesis and evaluation of individual enantiomers ((R)- and (S)-5-Methyl-1-phenylpyrrolidin-2-one) is crucial, as biological targets are often stereoselective. The absolute configuration at the C5 position can dramatically affect efficacy and safety.

Scaffold Hopping and Ring Modification: While adhering to the core pyrrolidin-2-one structure, exploration of related five-membered lactams or isomeric scaffolds could lead to novel intellectual property and improved pharmacological profiles.

The collective findings from studies on related pyrrolidinone derivatives provide a strategic roadmap for the pharmacophore development and optimization of compounds based on the this compound template.

Table of SAR Insights from Pyrrolidinone Analogs

Scaffold/Analog SeriesPosition of VariationKey FindingReference
Pyrrolidine Sulfonamides3-position of pyrrolidineFluorophenyl substituents offered better in vitro potency. nih.gov
Pyrrolidine Sulfonamidesmeta-position of aromatic ringmeta-Substituted derivatives showed improved biological activity. nih.gov
Pyrrolidine-2,5-diones3-position of pyrrolidin-2,5-dioneNon-aromatic substituents (e.g., sec-butyl) positively affected anticonvulsant activity. nih.gov
1,5-Disubstituted Pyrazoles4-position of pyrazole ringNeutral or electron-donating groups led to better in vitro activity than electron-withdrawing groups. acs.org
5-Oxopyrrolidine DerivativesPhenyl ring at N14-Substituted phenyl groups and further derivatization led to potent anticancer and antimicrobial compounds. nih.gov
5-Oxopyrrolidine DerivativesSubstituent on phenyl ringA 5-nitrothiophene substituent conferred selective antimicrobial activity against multidrug-resistant S. aureus. nih.gov

Pharmacological Investigations and Biological Target Modulation

Modulation of Neurological Pathways

Compounds based on the 5-Methyl-1-phenylpyrrolidin-2-one structure have demonstrated significant interactions with critical neurological pathways, influencing everything from cognitive processes to seizure thresholds.

Recent studies have identified stereoisomers of methylphenylpiracetam, a derivative of this compound, as novel positive allosteric modulators (PAMs) of the sigma-1 receptor. pediatricbrainfoundation.org This receptor is a unique intracellular chaperone protein involved in learning, memory, and intracellular calcium signaling. nih.gov

The modulatory activity of methylphenylpiracetam enantiomers has been investigated in vitro. It was found that these compounds can increase the activity of sigma-1 receptor agonists. pediatricbrainfoundation.org Specifically, enantiomers with an R-configuration at the C-4 chiral center of the 2-pyrrolidone ring significantly potentiated the activity of the selective sigma-1 receptor agonist PRE-084. nih.gov This positive allosteric modulation is believed to be a key mechanism behind the cognitive-enhancing effects observed with these compounds. nih.gov The (4R,5S)-enantiomer, known as E1R, has been specifically highlighted as a positive allosteric modulator of the sigma-1 receptor. nih.gov

Table 1: Activity of Methylphenylpiracetam Enantiomers as Sigma-1 Receptor Modulators

The potential for cognitive enhancement is a significant area of research for this class of compounds. The nootropic activity of phenylpiracetam and its derivatives is often linked to their modulation of the sigma-1 receptor. nih.gov

Studies in mice have shown that the R-enantiomers of methylphenylpiracetam, which are more active as sigma-1 receptor PAMs, can almost double the retention time in passive avoidance tests, indicating a memory-enhancing effect. nih.gov The derivative E1R ((4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide) has also been shown to enhance cognition and reverse memory deficits induced by scopolamine (B1681570) in mice, an effect attributed to its positive modulatory action on the sigma-1 receptor. nih.gov Similarly, the R-enantiomer of phenotropil, a related compound, significantly improved memory function in passive avoidance tests, whereas the S-enantiomer was inactive. scbt.com

Phenylpiracetam is reported to improve concentration and mental activity. wikipedia.org Its cognitive-enhancing effects are also thought to stem from its interaction with various neurotransmitter systems, including dopamine (B1211576) and acetylcholine. pediatricbrainfoundation.orgpatsnap.com

Table 2: Cognitive Enhancement Effects of Phenylpiracetam Derivatives

The modulation of the sigma-1 receptor by this chemical family is also implicated in potential antiseizure effects. pediatricbrainfoundation.org Accumulating evidence suggests that allosteric modulators of the sigma-1 receptor can influence processes involved in convulsions. pediatricbrainfoundation.org For instance, the anticonvulsant drug phenytoin (B1677684) is known to be a sigma-1 receptor modulator. pediatricbrainfoundation.org

Clinical trials with phenylpiracetam have confirmed an anticonvulsant action. wikipedia.org The anti-convulsant effects of other sigma-1 receptor modulators, such as SKF83959, have been demonstrated in pentylenetetrazole (PTZ) and kainic acid-induced seizure models, and these effects were blocked by a selective sigma-1 receptor antagonist. pediatricbrainfoundation.org This provides a mechanistic link suggesting that compounds like this compound and its derivatives may exert antiseizure activity via their action on the sigma-1 receptor.

Derivatives of the phenylpyrrolidinone scaffold have demonstrated significant neuroprotective properties in various experimental models. Phenylpiracetam is suggested to have neuroprotective benefits, potentially through anti-inflammatory and antioxidative effects. pediatricbrainfoundation.org

R-phenylpiracetam has been shown to possess neuroprotective and anti-inflammatory effects in a lipopolysaccharide (LPS)-induced endotoxemia model in mice. nih.gov It attenuated the overexpression of inflammatory genes such as TNF-α and IL-1β. nih.gov The neuroprotective qualities of phenylpiracetam have also been noted in studies on recovery from stroke and traumatic brain injuries in animal models. brcrecovery.com

The mechanisms underlying these effects are multifaceted. They are thought to involve the modulation of neurotransmitter systems, protection against neurotoxicity by reducing calcium influx during oxidative stress, and an increase in brain-derived neurotrophic factor (BDNF). patsnap.comwholisticresearch.com The interaction with the sigma-1 receptor is also a key factor, as this receptor is known to provide neuroprotection against glutamate (B1630785) and amyloid toxicities. nih.gov The parent compound, piracetam, has also been shown to exert neuroprotective effects, in part by improving mitochondrial function following oxidative stress. nih.gov

The general class of phenylpyrrolidinones is considered to have potential as neurotropic agents. Specifically, 5-Phenylpyrrolidin-2-one, a close analogue of the title compound, is described as a potential neurotropic agent in chemical research literature. brcrecovery.com Neurotropic agents are substances that act on the nervous system, and the various activities described above, such as cognitive enhancement and neuroprotection, fall under this broad category. The ability of these compounds to cross the blood-brain barrier and modulate key central targets like the sigma-1 receptor underpins their potential in this area. patsnap.comwholisticresearch.com

Enzyme Inhibition Studies

The pyrrolidinone scaffold is also found in molecules designed to inhibit various enzymes. While specific studies on this compound are limited, research on related structures indicates the potential for this chemical class to act as enzyme inhibitors.

For example, a series of 1,5-diarylpyrrolidin-2-ones have been identified as selective and effective inhibitors of several enzymes, including:

Histone deacetylases 5 and 6

Cannabinoid receptor 1 (CB1)

Cyclin-dependent kinase CDK2

Tankyrase

Glutaminyl cyclase

Derivatives of 2-pyrrolidinone (B116388) have also been synthesized and evaluated for their inhibitory activity against lipoxygenase (LOX), an enzyme involved in inflammatory pathways. These findings suggest that the 1-phenylpyrrolidin-2-one framework can serve as a valuable template for the design of specific enzyme inhibitors.

Aldo-Keto Reductase (AKR1C3) Inhibition

Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is a critical enzyme in the biosynthesis of potent androgens like testosterone (B1683101) and is implicated in the progression of castration-resistant prostate cancer (CRPC). umz.ac.irresearchgate.net Consequently, inhibitors of AKR1C3 are of significant therapeutic interest.

Studies on a series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones, which are structurally related to this compound, have identified them as potent (with inhibitory concentrations below 100 nM) and selective non-carboxylate inhibitors of AKR1C3. nih.gov Structure-activity relationship (SAR) investigations revealed that the pyrrolidin-2-one ring is a crucial component for activity. nih.gov Variations in the position or electronic nature of this ring were found to severely diminish the inhibitory activity. nih.gov Further research into N-phenylaminobenzoates, which share the N-phenyl feature with 1-phenylpyrrolidin-2-one, showed that electron-withdrawing groups on the phenylamino (B1219803) ring were optimal for AKR1C3 inhibition. umz.ac.ir

Cyclooxygenase (COX-1/COX-2) and Lipoxygenase (5-LOX) Inhibition

The enzymes cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (B1171923) and leukotrienes, respectively. nih.govnih.gov

Many potent AKR1C3 inhibitors have been developed from nonsteroidal anti-inflammatory drugs (NSAIDs), which are known COX inhibitors. umz.ac.ir However, the development process for these AKR1C3 inhibitors often involves structural modifications aimed at eliminating COX-1 and COX-2 inhibition to improve selectivity and reduce side effects. umz.ac.ir For instance, certain lead compounds based on N-phenyl-aminobenzoates did not inhibit COX-1 or COX-2. umz.ac.ir While the pyrrolidinone scaffold is present in various biologically active molecules, current research has not established this compound itself as a direct inhibitor of COX enzymes.

Similarly, extensive research into 5-LOX inhibitors has identified numerous compounds that can modulate this enzyme's activity. nih.govbiorxiv.orgnih.govnih.gov However, a direct inhibitory role for this compound or its close derivatives on 5-LOX has not been reported in the reviewed scientific literature.

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. mdpi.comnih.gov Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. mdpi.comnih.gov

While the pyrrolidine (B122466) ring is a component of some cholinesterase inhibitors, these are typically more complex, fused heterocyclic systems. nih.govnih.gov For example, derivatives of 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one have been evaluated for their anticholinesterase activity. nih.gov However, based on available scientific literature, there is no direct evidence to suggest that the simpler scaffold of this compound possesses significant inhibitory activity against either acetylcholinesterase or butyrylcholinesterase.

Inhibition of Other Enzyme Targets (e.g., Glutaminyl Cyclase, Glucagon (B607659) Receptor, Protoporphyrinogen (B1215707) Oxidase)

Protoporphyrinogen Oxidase (PPO) Inhibition: Protoporphyrinogen oxidase (PPO) is the last common enzyme in the biosynthetic pathway of chlorophyll (B73375) and heme. researchgate.net Its inhibition leads to the accumulation of protoporphyrinogen IX, which, upon exposure to light, causes rapid cell membrane damage, making PPO a key target for herbicides. nih.govresearchgate.net

A series of phenoxypyridine-2-pyrrolidinone derivatives, which are structurally analogous to 1-phenylpyrrolidin-2-one, have been synthesized and tested for PPO inhibitory activity. One of the most potent compounds from this series, compound 9d , demonstrated an IC₅₀ value of 0.041 mg/L, which is comparable to the commercial herbicide oxyfluorfen (B1678082) (IC₅₀ = 0.043 mg/L). Molecular docking studies suggest that these compounds occupy the PPO active site, competing with the natural substrate and blocking the chlorophyll synthesis pathway.

Glutaminyl Cyclase and Glucagon Receptor Inhibition: Extensive searches of scientific literature did not yield any studies investigating the inhibitory activity of this compound or its close derivatives against the enzymes glutaminyl cyclase or the glucagon receptor.

Antitumor and Antimicrobial Research

The potential of the 1-phenylpyrrolidin-2-one scaffold in oncology and infectious disease has been explored through in vitro screening against various cancer cell lines and microbial species.

In Vitro Cytotoxicity Against Specific Cancer Cell Lines (e.g., Human Colon, Breast, Prostate, Melanoma)

The pyrrolidin-2-one moiety is a feature of various compounds with demonstrated anticancer properties. nih.gov Research into diphenylamine-pyrrolidin-2-one-hydrazone derivatives has revealed promising cytotoxic activity, particularly against prostate and melanoma cancer cell lines. nih.gov Four compounds from this series were identified as highly selective against the human prostate cancer cell line PPC-1 and the human melanoma cell line IGR39, with EC₅₀ values ranging from 2.5 to 20.2 µM. nih.gov In contrast, these compounds were generally less active against the triple-negative breast cancer cell line MDA-MB-231. nih.gov

Additionally, studies on other related structures, such as 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline (1-Ph-DHPIQ) derivatives, have shown cytotoxicity against the HCT116 human colon cancer cell line. nih.gov

Table 1: Cytotoxicity of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives

CompoundCell LineCancer TypeEC₅₀ (µM)Reference
N′-(5-chloro-benzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazidePPC-1Prostate2.5 - 20.2 nih.gov
N′-(3,4-dichlorobenzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazidePPC-1Prostate2.5 - 20.2 nih.gov
N′-(5-chloro-benzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazideIGR39Melanoma2.5 - 20.2 nih.gov
N′-(3,4-dichlorobenzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazideIGR39Melanoma2.5 - 20.2 nih.gov

Antimicrobial Efficacy Assessment

The pyrrolidinone ring is a core structure in various compounds investigated for antimicrobial properties. nih.govuobasrah.edu.iq For instance, N-methyl-2-pyrrolidone (NMP), a simpler related lactam, has demonstrated antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans in a dose-dependent manner. nih.gov However, this compound lacks the 1-phenyl substitution characteristic of the subject molecule. Other studies have reported that succinimide (B58015) (pyrrolidine-2,5-dione) derivatives can exhibit potential antimicrobial activity against Enterococcus faecalis and Candida albicans. uobasrah.edu.iq

Despite these findings on related structures, a review of the available scientific literature did not reveal specific studies assessing the antimicrobial efficacy of this compound itself.

Antimetastatic Potential

The potential of pyrrolidinone derivatives to inhibit cancer metastasis has been an area of preliminary research, although specific studies on this compound are not publicly available. The investigation into the antimetastatic effects of the broader class of pyrrolidinone-containing compounds has shown some promise. For instance, certain (S)-pyrrolidine derivatives have been identified as antagonists of the CXCR4 chemokine receptor. The CXCR4/CXCL12 signaling pathway is a key regulator of tumor metastasis, and its inhibition is a strategy for developing antimetastatic agents. While these findings are significant for the pyrrolidine class of compounds, direct evidence linking this compound to antimetastatic activity is currently lacking. Further research is required to determine if this specific compound shares the antimetastatic potential observed in other pyrrolidinone derivatives.

Anti-inflammatory Properties

The anti-inflammatory properties of various pyrrolidinone derivatives have been explored, suggesting a potential for this class of compounds in modulating inflammatory responses. For example, N-ethyl-2-pyrrolidinone-substituted flavan-3-ols have demonstrated anti-inflammatory activity. Additionally, newly synthesized pyrrolidinone derivatives have been shown to possess in vivo anti-inflammatory effects. However, there is a notable absence of published research specifically investigating the anti-inflammatory properties of this compound. While pirfenidone, a structurally related pyridone derivative, is known for its anti-inflammatory effects, it cannot be assumed that this compound possesses similar activity without direct experimental evidence. drugbank.com The exploration of its potential to modulate inflammatory pathways remains an open area for future investigation.

Sustainable Chemistry Approaches in Pyrrolidinone Synthesis

Design and Development of Eco-friendly Synthesis Routes

A primary focus in the sustainable synthesis of 5-methyl-substituted N-phenylpyrrolidinones has been the development of "one-pot" processes. google.com These routes are inherently more efficient as they reduce the number of intermediate purification steps, thereby minimizing solvent usage and waste generation. One of the most prominent eco-friendly routes is the reductive amination of levulinic acid or its esters (like ethyl levulinate) with an appropriate amine. researchgate.net This process typically involves the formation of an imine intermediate, which then undergoes hydrogenation and subsequent intramolecular cyclization to form the pyrrolidinone ring. researchgate.net

Researchers have successfully designed this process to occur under solvent-free conditions, further enhancing its green credentials. researchgate.net An alternative environmentally benign approach utilizes ammonium (B1175870) formate (B1220265) as both the hydrogen and nitrogen source, with water as the solvent. google.com This method avoids the use of high-pressure hydrogen gas and volatile organic solvents. google.com The conversion of levulinic acid in this system can reach 100%, with yields of the desired 5-methyl-2-pyrrolidinone exceeding 94%. google.com

Another innovative and straightforward synthetic route involves the reaction of donor-acceptor cyclopropanes with primary amines, such as anilines. mdpi.com This method proceeds via a Lewis acid-catalyzed opening of the cyclopropane (B1198618) ring, followed by an in-situ lactamization and dealkoxycarbonylation to yield the 1,5-substituted pyrrolidin-2-one. mdpi.comnih.gov This one-pot process demonstrates high efficiency and a broad scope of applicability. mdpi.com

The principles of designing such eco-friendly routes are summarized below:

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. One-pot syntheses are a prime example of this principle in action.

Use of Safer Solvents and Auxiliaries: Employing water as a solvent or eliminating solvents altogether significantly reduces environmental impact. google.comresearchgate.net

Reduction of Derivatives: Avoiding unnecessary protection and deprotection steps by using chemoselective catalysts and well-designed reaction cascades. researchgate.net

Utilization of Renewable Resources and Feedstocks

The shift from fossil-based feedstocks to renewable resources is a cornerstone of sustainable chemistry. For the synthesis of 5-Methyl-1-phenylpyrrolidin-2-one and related compounds, levulinic acid stands out as a key platform molecule derived from biomass. google.comresearchgate.net The effective conversion of renewable biomass can decrease dependence on finite fossil fuels and contribute to sustainable development. google.com

Levulinic acid is readily obtainable from the acid-catalyzed hydrolysis of lignocellulosic biomass, such as agricultural waste and forestry residues. researchgate.net This makes it an abundant and sustainable starting material. The synthesis of N-substituted-5-methyl-2-pyrrolidones (5MPs) from levulinates via one-pot reductive amination is a well-established and highly researched bio-derived pathway. researchgate.net This approach directly converts a biomass-derived molecule into a valuable chemical, embodying the principles of a circular economy. google.comresearchgate.net

The use of formic acid, which can also be derived from biomass, as a hydrogen source in the reductive amination of levulinic acid further exemplifies the integration of renewable feedstocks into the entire synthetic process. researchgate.net

FeedstockBio-derived SourceTarget Intermediate
Levulinic AcidLignocellulosic BiomassThis compound
Ethyl LevulinateLignocellulosic BiomassN-substituted-5-methyl-2-pyrrolidones
Formic AcidBiomassHydrogen Source

Optimization of Catalyst Systems for Green Processes

Catalysis is at the heart of green chemistry, enabling reactions to proceed with higher selectivity, lower energy input, and reduced waste. In the synthesis of 5-methyl-N-substituted pyrrolidones, significant research has focused on developing active, selective, and reusable heterogeneous catalysts. researchgate.net

Platinum (Pt) based catalysts have shown particular promise. For instance, Pt supported on titanium dioxide (Pt/TiO2) is a highly active and chemoselective catalyst for the reductive amination of levulinic acid. researchgate.net It can achieve high conversion and selectivity even when other reducible functional groups are present in the amine component. researchgate.net Further refinement has led to the use of Pt supported on TiO2 nanotubes (Pt/TiO2-NT), which functions as a reusable, bifunctional metal-acid catalyst. researchgate.net This system can effectively catalyze the entire cascade reaction—from nitro compound reduction to imine formation, hydrogenation, and cyclization—under mild, solvent-free conditions. researchgate.net

Supported bimetallic catalysts, such as Palladium-Nickel on Carbon (Pd-Ni/C), have also been developed for this transformation. google.com These catalysts are employed in aqueous media and can be easily recovered by filtration and reused, which is a significant advantage for industrial applications. google.com The optimization of these catalytic systems involves tuning the metal composition, the support material, and the reaction conditions to maximize yield and selectivity while minimizing catalyst leaching and deactivation. google.comresearchgate.net

Comparison of Green Catalyst Systems

Catalyst SystemSupportKey AdvantagesReaction Conditions
Pt/TiO₂Titanium DioxideHigh activity and chemoselectivity. researchgate.netBatch or continuous flow reactors. researchgate.net
Pt/TiO₂-NTTitanium Dioxide NanotubesReusable, bifunctional, solvent-free conditions. researchgate.netMild temperature and pressure. researchgate.net
Pd-Ni/CActivated CarbonRecoverable, reusable, high yield in water. google.comAqueous, 120°C. google.com
Cobalt/NPN Ligand-Enantioselective, mild conditions. acs.org35°C, uses zinc as a reductant. acs.org

Energy-Efficient Synthesis Methods (e.g., Microwave Irradiation)

Reducing energy consumption is another critical aspect of sustainable synthesis. Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govmdpi.com

The application of microwave irradiation has been successfully demonstrated in the synthesis of various pyrrolidinone and related heterocyclic structures. mdpi.commdpi.comnih.gov In the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes, a key dealkoxycarbonylation step can be efficiently performed by heating with microwave irradiation at 160 °C. mdpi.comnih.gov This method significantly reduces the reaction time required compared to conventional refluxing. mdpi.comnih.gov

Studies comparing microwave-assisted synthesis to conventional heating for similar reactions have shown that microwave technology can cut reaction times in half (e.g., from 8 hours to 4 hours) while achieving comparable yields. nih.gov This time and energy efficiency makes it a preferred technology. nih.gov The rapid and uniform heating provided by microwaves can enhance reaction rates and sometimes enable pathways that are not feasible with conventional heating. nih.govmdpi.com The synthesis of various substituted pyrroles and pyrrolidines has been achieved in high yields (55-86%) under microwave irradiation at moderate temperatures (e.g., 70 °C). mdpi.com

Emerging Research Directions and Future Prospects

Development of Novel Analogs with Enhanced Biological Efficacy and Selectivity

The generation of novel analogs from the core 5-Methyl-1-phenylpyrrolidin-2-one structure is a primary strategy for discovering compounds with improved therapeutic properties. The goal is to enhance biological efficacy and selectivity by systematically modifying the scaffold's substituents and observing the impact on activity. This process, known as Structure-Activity Relationship (SAR) analysis, is crucial for optimizing lead compounds.

Research has shown that even minor structural modifications can lead to significant changes in potency and target interaction. For instance, in related pyrrolidinone systems, the replacement of a benzoyl group with various aryl substituents has yielded analogs with potent, nanomolar-level activity. nih.gov Furthermore, strategic modifications can address challenges like P-glycoprotein (P-gp) mediated efflux, a common mechanism of multidrug resistance in cancer. Certain aniline-containing analogs have demonstrated not only high potency but also a reduced susceptibility to P-gp efflux. nih.gov

In a study focused on 5-oxo-1-phenylpyrrolidine-3-carboxylic acid derivatives, which are structurally related to the titular compound, several analogs were synthesized and evaluated for antibacterial properties. The results indicated that specific derivatives exhibited moderate to good activity against the tested microbial strains, underscoring the potential of this scaffold in developing new anti-infective agents. nih.gov Another area of exploration involves fusing the pyrrolidinone ring with other heterocyclic systems. Derivatives based on the 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline (1-Ph-DHPIQ) scaffold have been shown to possess cytotoxic activity against various tumor cell lines. mdpi.com

Table 1: Examples of Biologically Active Pyrrolidinone Analogs This table is for illustrative purposes and showcases general findings in the broader pyrrolidinone class.

Scaffold/Analog Type Structural Modification Observed Biological Effect Reference
Pyrrolidinone Derivative Replacement of benzoyl group with substituted anilines Potent nanomolar activity; reduced P-gp efflux nih.gov
5-oxo-1-phenylpyrrolidine-3-carboxylic acid Introduction of methylamino residues Moderate to good antibacterial activity nih.gov
1-Ph-DHPIQ Derivative Addition of a morpholinomethyl group Cytotoxicity in tumor cell lines; P-gp inhibition mdpi.com

Exploration of New Biological Targets for this compound Derivatives

A key aspect of future research is the identification of new biological targets for this class of compounds. The versatility of the pyrrolidinone scaffold allows it to be adapted to interact with a wide range of proteins and enzymes. nih.gov

Current research has identified several promising areas:

Anticancer Activity: Derivatives have shown antiproliferative effects against cancer cell lines like MCF-7. nih.gov A particularly significant finding is the ability of certain 1-Ph-DHPIQ analogs to inhibit efflux pumps such as P-glycoprotein (P-gp) and MRP1. mdpi.com These pumps are responsible for multidrug resistance (MDR) in cancer, a major obstacle in chemotherapy. By inhibiting these pumps, pyrrolidinone derivatives could potentially restore the effectiveness of existing anticancer drugs.

Antibacterial Agents: As evidenced by studies on 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs, the scaffold is a promising starting point for developing new drugs to combat bacterial infections. nih.gov These compounds have been tested against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa) bacteria. nih.gov

Central Nervous System (CNS) Disorders: The broader class of pyrrolidine (B122466) derivatives has been investigated for anticonvulsant properties, suggesting potential applications in neurological diseases. nih.gov

The exploration for new targets is an ongoing effort, with potential applications in anti-inflammatory, antiviral, and antidiabetic therapies also being considered. nih.gov

Advanced Catalytic Systems for Highly Stereoselective and Efficient Synthesis

The biological activity of chiral molecules like this compound is often dependent on their specific stereochemistry. Therefore, the development of synthetic methods that can control the three-dimensional arrangement of atoms is of paramount importance.

A significant advancement in this area is the use of transition metal catalysis to achieve highly stereoselective reactions. Recent research has demonstrated a cobalt-catalyzed asymmetric reductive coupling that uses a derivative of the target compound, racemic 3-chloro-3-methyl-1-phenylpyrrolidin-2-one, as a starting material. acs.org This method successfully creates sterically demanding α-quaternary stereocenters, a long-standing challenge in asymmetric synthesis. acs.org

The process involves extensive screening of chiral ligands to find the optimal catalyst system. In this case, a tridentate bisoxazolinephosphine (NPN) ligand used with an earth-abundant cobalt catalyst proved highly effective, achieving exceptional enantioselectivity (up to 98.5:1.5 enantiomeric ratio). acs.org Such enantioconvergent methods, which can convert a racemic mixture into a single desired enantiomer, are highly efficient and desirable for pharmaceutical production. acs.org

Other advanced strategies include catalytic multicomponent approaches that can construct complex pyrrolidinone structures with specific stereochemistry in a single step. nih.gov

Table 2: Catalytic System for Stereoselective Amide Synthesis Based on research using a 3-chloro-3-methyl-1-phenylpyrrolidin-2-one substrate. acs.org

Component Description Purpose
Catalyst CoI₂ (Cobalt(II) iodide) Earth-abundant transition metal source for the catalytic cycle.
Chiral Ligand sec-butyl-substituted NPN ligand Controls the stereochemical outcome of the reaction, leading to high enantioselectivity.
Reductant Zinc powder (Zn) Provides the electrons needed for the reductive coupling reaction.

Integration of Computational and Experimental Methodologies for Rational Drug Design

Modern drug discovery increasingly relies on a synergistic relationship between computational modeling and experimental validation. This integrated approach, known as rational drug design, accelerates the discovery process by predicting how a molecule will behave before it is synthesized.

For pyrrolidinone derivatives, computational tools like molecular docking are being used to understand and predict their interaction with biological targets. mdpi.com In studies of 1-Ph-DHPIQ analogs targeting P-gp, molecular docking calculations helped to rationalize the observed structure-activity relationships. mdpi.com By creating a computer model of the target protein's binding site, researchers can simulate how different analogs will fit and interact, providing insights into why certain compounds are more potent inhibitors than others.

This computational pre-screening allows chemists to prioritize the synthesis of compounds that are most likely to succeed, saving significant time and resources. The inherent 3D nature of the pyrrolidinone ring makes it an ideal candidate for such computational analysis, which can effectively model its spatial arrangement and potential binding modes. nih.gov

Scalable and Environmentally Benign Production Technologies for Pyrrolidinone Scaffolds

As promising drug candidates emerge, the development of production methods that are scalable, cost-effective, and environmentally friendly becomes critical. The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical scaffolds like pyrrolidinones.

Key areas of focus include:

Use of Earth-Abundant Catalysts: Shifting from precious metal catalysts (like palladium or rhodium) to more abundant and less toxic metals, such as cobalt, is a significant step towards sustainability. acs.org

Atom Economy: Designing reactions that incorporate the maximum number of atoms from the reactants into the final product, thus minimizing waste. Multicomponent reactions are often highly atom-economical. nih.gov

Environmentally Benign Reagents: Replacing hazardous reagents with safer alternatives is a core principle of green chemistry. One study on a related pyrrolidine synthesis highlighted the use of alpha-picoline borane (B79455) as a more environmentally benign reducing agent. nih.gov

Energy Efficiency: Utilizing methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com

The goal is to develop manufacturing processes that are not only efficient for large-scale production but also have a minimal environmental footprint, aligning with the broader push for sustainable technology in the chemical and pharmaceutical industries. acs.orgelsevierpure.com

Q & A

Q. What are the common synthetic routes for preparing 5-Methyl-1-phenylpyrrolidin-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : A key approach involves N-arylation of pyrrolidinone derivatives using aryl halides under palladium-catalyzed conditions. For example, palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like Xantphos in polar aprotic solvents (e.g., DMF) at 80–100°C can facilitate coupling between 5-methylpyrrolidin-2-one and iodobenzene. Reaction optimization (e.g., temperature, solvent choice, and catalyst loading) is critical to achieving yields >70% . Alternatively, multi-step syntheses may involve cyclization of amino acid precursors or ketone functionalization, requiring strict control of pH and stoichiometry .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the lactam ring structure and substituent positions. For instance, the carbonyl (C=O) signal appears at ~175–180 ppm in ¹³C NMR, while aromatic protons resonate at 7.2–7.6 ppm in ¹H NMR .
  • X-ray Crystallography : Single-crystal X-ray analysis provides unambiguous confirmation of stereochemistry and bond angles. Monoclinic crystal systems (e.g., space group C2/c) with lattice parameters (e.g., a = 24.506 Å, β = 121.96°) have been reported for related pyrrolidinone derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 204.1022 for C₁₁H₁₃NO).

Q. How is the bioactivity of this compound assessed in pharmacological studies?

  • Methodological Answer :
  • In vitro assays : Use enzyme inhibition studies (e.g., kinase or protease assays) to evaluate target engagement. IC₅₀ values are determined via dose-response curves.
  • Cell-based models : Fibrosis or inflammation models (e.g., TGF-β-induced fibroblast activation) can assess antifibrotic potential, as seen in structurally related compounds like pirfenidone .
  • ADME profiling : Microsomal stability assays (e.g., liver microsomes) and Caco-2 permeability tests predict metabolic stability and bioavailability.

Advanced Research Questions

Q. How can stereochemical integrity be maintained during the synthesis of substituted pyrrolidinones?

  • Methodological Answer :
  • Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce enantioselectivity during cyclization.
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) with palladium or ruthenium catalysts to control stereochemistry in coupling reactions .
  • Low-temperature crystallization : Isolate enantiomers via chiral resolving agents (e.g., tartaric acid derivatives) at controlled temperatures (−20°C to 4°C) to prevent racemization .

Q. What computational methods predict the bioactivity and binding modes of this compound derivatives?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., TGF-β receptor). Focus on hydrogen bonding with the lactam carbonyl and hydrophobic contacts with the phenyl group .
  • QSAR modeling : Train models on datasets (e.g., ChEMBL) to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes in aqueous environments .

Q. How do solvent and temperature affect the regioselectivity of electrophilic substitutions on the pyrrolidinone ring?

  • Methodological Answer :
  • Solvent polarity : Polar solvents (e.g., DMSO) favor electrophilic attack at the α-position due to stabilization of transition states.
  • Temperature control : Lower temperatures (−78°C) enhance kinetic control, favoring less stable but regioselective products (e.g., 3-substituted over 4-substituted isomers) .
  • Directing groups : Introduce temporary groups (e.g., Boc-protected amines) to steer reactivity toward specific positions, followed by deprotection .

Q. What strategies resolve contradictions in reported biological data for pyrrolidinone derivatives?

  • Methodological Answer :
  • Meta-analysis : Aggregate data from PubChem, DSSTox, and ChEMBL to identify trends across studies. For example, discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays) .
  • Counter-screening : Test compounds against off-target proteins (e.g., cytochrome P450 enzymes) to rule out nonspecific effects.
  • Structural analogs : Synthesize and test derivatives with incremental modifications (e.g., fluorination at the 4-position) to isolate structure-activity relationships (SAR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.